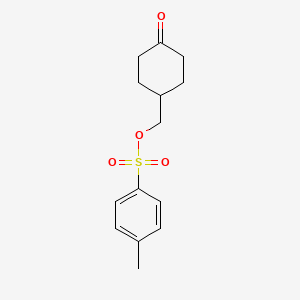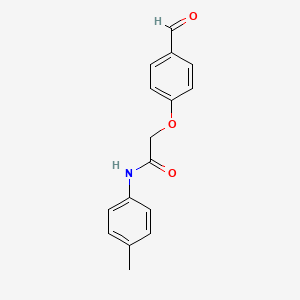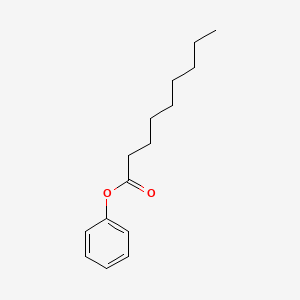
Phenyl Nonanoate
Descripción general
Descripción
Phenyl Nonanoate is an organic compound classified as an ester. It is formed by the esterification of phenol and nonanoic acid. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This compound, in particular, has applications in various fields including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
Phenyl Nonanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl Nonanoate can be synthesized through the esterification reaction between phenol and nonanoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The use of azeotropic distillation can help in the efficient removal of water, thereby increasing the yield of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl Nonanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into phenol and nonanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Phenol and nonanoic acid.
Transesterification: A different ester and an alcohol.
Reduction: Phenol and nonanol.
Mecanismo De Acción
The mechanism of action of Phenyl Nonanoate involves its interaction with biological membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Phenyl Nonanoate can be compared with other esters such as:
Methyl Nonanoate: Similar in structure but with a methyl group instead of a phenyl group. It has different physical properties and applications.
Ethyl Nonanoate: Another similar ester with an ethyl group. It is also used in fragrances and flavorings but has a different scent profile.
Phenyl Octanoate: Similar to this compound but with a shorter carbon chain. It has different solubility and reactivity characteristics.
This compound is unique due to its specific combination of phenol and nonanoic acid, giving it distinct physical and chemical properties that make it suitable for various applications.
Propiedades
IUPAC Name |
phenyl nonanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWBEXBBNLGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454341 | |
| Record name | Phenyl Nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17475-40-0 | |
| Record name | Phenyl Nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

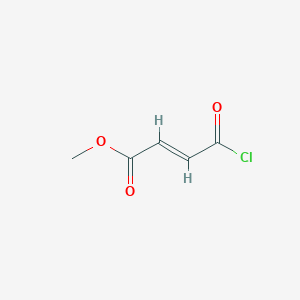

![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)
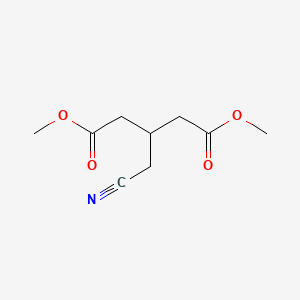
![4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline](/img/structure/B3048493.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)
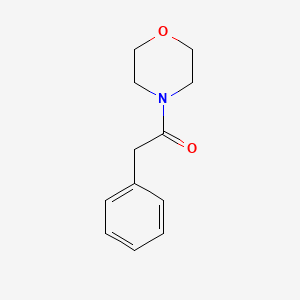

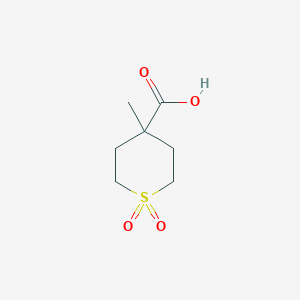
![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)
